

Application Notes and Protocols for Ms-PEG8-Boc in PROTAC Synthesis

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Compound of Interest		
Compound Name:	Ms-PEG8-Boc	
Cat. No.:	B8104402	Get Quote

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Abstract

Proteolysis Targeting Chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] [4] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical component that influences the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design to enhance aqueous solubility and provide optimal spacing between the two ligands. This document provides detailed application notes and protocols for the use of Ms-PEG8-Boc, a bifunctional PEG linker, in the synthesis of PROTACs. The methanesulfonyl (Ms) group serves as an effective leaving group for nucleophilic substitution, while the tert-butyloxycarbonyl (Boc) protecting group allows for a modular and controlled synthetic approach.

Introduction to Ms-PEG8-Boc in PROTAC Synthesis

Ms-PEG8-Boc is a versatile linker for PROTAC synthesis. The linear eight-unit PEG chain offers a balance of hydrophilicity and a defined length to span the necessary distance between the target protein and the E3 ligase. The two terminal functional groups, a methanesulfonate (mesylate) and a Boc-protected amine, enable a two-step sequential conjugation to the POI ligand and the E3 ligase ligand.



The general synthetic strategy involves:

- Nucleophilic displacement of the mesylate: The mesyl group is a good leaving group, readily displaced by a nucleophile (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.
- Deprotection of the Boc group: The Boc protecting group is removed under acidic conditions to reveal a primary amine.
- Coupling of the second ligand: The newly exposed amine is then coupled to the remaining ligand, typically through an amide bond formation.

This modular approach allows for the systematic variation of the POI and E3 ligase ligands, facilitating the optimization of PROTAC efficacy.

Experimental Protocols

Protocol 1: Synthesis of Ligand-PEG8-Boc Intermediate via Nucleophilic Substitution

This protocol describes the coupling of a ligand (Component A, containing a nucleophilic group such as a phenol or amine) with **Ms-PEG8-Boc**.

Reagents and Materials:

- Component A with a nucleophilic group (e.g., Ar-OH, Ar-NH2) (1.0 eq)
- Ms-PEG8-Boc (1.1 eq)
- Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (for phenols) or a nonnucleophilic base like Diisopropylethylamine (DIPEA) (for amines) (2.0-3.0 eq)
- Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
- Nitrogen atmosphere

Procedure:



- Dissolve Component A in anhydrous DMF or ACN under a nitrogen atmosphere.
- Add the appropriate base (e.g., K2CO3 for a phenol) to the solution and stir for 15-30 minutes at room temperature.
- Add Ms-PEG8-Boc to the reaction mixture.
- Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir overnight.
- Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the Component A-PEG8-Boc intermediate.

Protocol 2: Boc Deprotection of the Ligand-PEG8-Boc Intermediate

This protocol details the removal of the Boc protecting group to expose the terminal amine.

Reagents and Materials:

- Component A-PEG8-Boc (1.0 eq)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Component A-PEG8-Boc intermediate in DCM.
- Add TFA (typically 20-50% v/v) to the solution at 0 °C.



- Allow the reaction to warm to room temperature and stir for 1-3 hours.
- Monitor the deprotection by LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine salt (Component A-PEG8-NH2) is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This final step involves the amide coupling of the deprotected linker-ligand intermediate with the second ligand (Component B, containing a carboxylic acid).

Reagents and Materials:

- Component A-PEG8-NH2 (as the TFA salt, 1.0 eq)
- Component B with a carboxylic acid (Component B-COOH) (1.1 eq)
- (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq)
- Diisopropylethylamine (DIPEA) (3.0-5.0 eq)
- Anhydrous Dimethylformamide (DMF)
- Nitrogen atmosphere

Procedure:

- Dissolve Component B-COOH in anhydrous DMF under a nitrogen atmosphere.
- Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.



- Add a solution of Component A-PEG8-NH2 (TFA salt) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% lithium chloride (LiCl) solution, saturated sodium bicarbonate (NaHCO3) solution, and brine.
- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired product.

Data Presentation

Table 1: Representative Quantitative Data for PROTAC Synthesis Steps



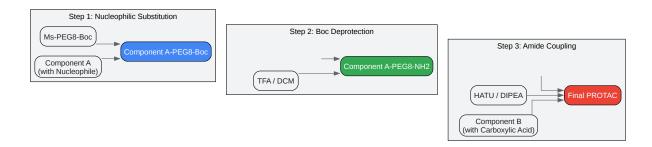
Step	Compoun d	Molecular Weight (g/mol)	Starting Amount (mg)	Equivalen ts	Yield (%)	Purity (LC- MS/HPLC)
1	Componen t A	Varies	100	1.0	-	>98%
1	Ms-PEG8- Boc	576.7	Calculated	1.1	-	>95%
1	Componen t A-PEG8- Boc	Varies	-	-	60-80	>95%
2	Componen t A-PEG8- Boc	Varies	100	1.0	-	>95%
2	Componen t A-PEG8- NH2	Varies	-	-	~Quantitati ve	>95%
3	Componen t B-COOH	Varies	Calculated	1.1	-	>98%
3	Final PROTAC	Varies	-	-	40-60	>98%

Table 2: Example Characterization of a Final PROTAC

Parameter	Value
DC50 (Half-maximal degradation concentration)	Varies
Dmax (Maximum degradation)	Varies
Cell Permeability	Varies

Visualizations

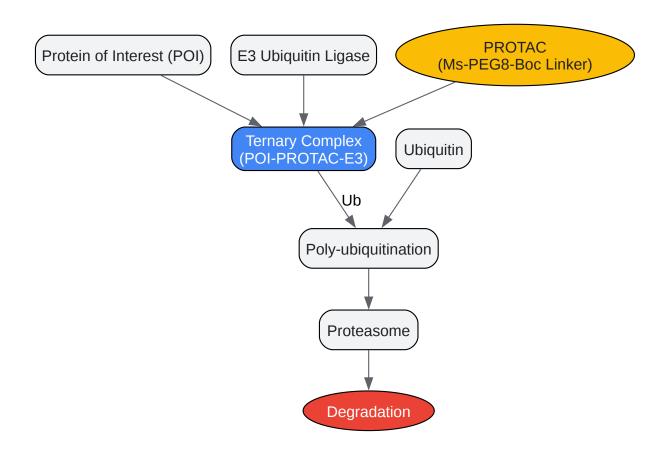




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Caption: Synthetic workflow for PROTAC synthesis using Ms-PEG8-Boc.





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Caption: Mechanism of action for a PROTAC synthesized with a PEG linker.

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